(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

β-amino acid chiral building block backbone modification

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-15-1) is an enantiopure, Boc-protected β-amino acid derivative featuring a 3,4-dichlorophenyl side chain. With molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight 334.20 g/mol, this compound belongs to the class of β³-amino acids—homologated analogs of α-amino acids that incorporate an additional methylene unit between the amino and carboxyl groups.

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
Cat. No. B13637172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyWERAVAVZZMWCOE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid: Chiral β-Amino Acid Building Block Overview


(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-15-1) is an enantiopure, Boc-protected β-amino acid derivative featuring a 3,4-dichlorophenyl side chain . With molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight 334.20 g/mol, this compound belongs to the class of β³-amino acids—homologated analogs of α-amino acids that incorporate an additional methylene unit between the amino and carboxyl groups [1]. The (R) absolute configuration at the β-carbon, combined with the acid-labile Boc protecting group, establishes this compound as a specialized intermediate for enantioselective synthesis of modified peptides, peptidomimetics, and pharmaceutical candidates where defined stereochemistry and orthogonal protection are essential prerequisites [2].

Why (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid Cannot Be Replaced by Generic In-Class Analogs


Although multiple Boc-protected dichlorophenylalanine derivatives are commercially available, substitution across this compound class is fraught with risks rooted in three non-interchangeable structural features. First, this compound is a β-amino acid, whereas the widely available Boc-3,4-dichlorophenylalanine analogs (CAS 114873-13-1 and 80741-39-5) are α-amino acids; the additional backbone methylene unit fundamentally alters backbone dihedral angles, hydrogen-bonding patterns, and proteolytic susceptibility of derived peptides [1][2]. Second, the chiral center resides at the β-carbon (C3) rather than the α-carbon (C2), meaning that stereochemical purity metrics and synthetic routes differ completely from those of α-amino acid counterparts [3]. Third, the 3,4-dichloro substitution pattern on the phenyl ring imparts distinct electronic and steric properties compared to mono-chloro or 2,4-dichloro analogs, affecting both the compound's reactivity in coupling reactions and the pharmacological profile of downstream products [4]. A procurement decision that treats these as interchangeable risks introducing incorrect backbone geometry, wrong stereochemistry, or altered halogen substitution—any of which can derail a multi-step synthetic campaign or compromise biological activity of the final target molecule.

Quantitative Differentiation Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid Versus Closest Analogs


Chiral Identity: (R)-β-Amino Acid Versus (R)-α-Amino Acid Structural Isomer

The target compound is a β³-amino acid—a homologated analog of standard α-amino acids—where the amino group is attached to the β-carbon (C3) rather than the α-carbon (C2). The closest commercially prevalent comparator, Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1, (R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid), is an α-amino acid with the amino group at C2 . This difference is not trivial: β-amino acids introduce an additional backbone methylene unit, increasing the distance between the amino and carboxyl termini and producing distinct Ramachandran-allowable conformations when incorporated into peptides [1]. Consequently, peptides containing β-amino acid residues exhibit markedly enhanced resistance to proteolytic degradation—studies demonstrate that β-peptide bonds resist hydrolysis by common peptidases, in stark contrast to α-peptide bonds which are rapidly cleaved in vitro and in vivo [2].

β-amino acid chiral building block backbone modification

Boc Protection Orthogonality: Acid-Labile β-Amino Acid Versus Free Amine Analog

The target compound carries an acid-labile tert-butoxycarbonyl (Boc) protecting group on the β-amino function, enabling selective deprotection under mild acidic conditions (typically TFA/DCM mixtures) while preserving other protecting groups . In contrast, the free amine analog (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 909709-44-0) lacks this protection and would require re-protection before use in standard solid-phase peptide synthesis (SPPS) protocols, adding at least one synthetic step and associated yield loss . The Boc group also enhances the compound's organic solubility and shelf stability compared to the unprotected amino acid; the free amine is more prone to oxidation and hygroscopic degradation upon storage [1].

solid-phase peptide synthesis orthogonal protection Boc chemistry

Thermal Profile Differentiation: Racemic β-Amino Acid Versus Enantiopure (R)-Isomer

The melting point of the racemic Boc-β-amino acid (CAS 193633-52-2) is reported as 143-145 °C , whereas the α-amino acid comparator Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1) exhibits a substantially lower melting point of 120 °C . This ~25 °C difference is consistent with the distinct crystal packing arrangements arising from the additional methylene unit in the β-amino acid backbone versus the α-amino acid. Although an experimentally measured melting point for the enantiopure (R)-isomer has not been located in the publicly searchable literature or major vendor datasheets, enantiopure chiral compounds typically exhibit different melting behavior compared to their racemic counterparts, with enantiopure forms often melting at higher temperatures due to more ordered crystal lattice arrangements [1]. Procurement of the enantiopure (R)-isomer (CAS 1241681-15-1) rather than the racemate (CAS 193633-52-2) is essential for any application requiring defined stereochemistry, as the racemate contains an equimolar mixture of (R) and (S) enantiomers that cannot be separated by non-chiral methods.

melting point chiral purity physical characterization

Lipophilicity Difference: β-Amino Acid Backbone Impact on LogP Versus α-Amino Acid

The predicted partition coefficient (LogP) differs measurably between the β-amino acid scaffold and the α-amino acid comparator. The racemic Boc-β-amino acid (CAS 193633-52-2) has a computed LogP of 3.57 , whereas the Boc-protected α-amino acid Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1) has a reported LogP of 3.90 . This ΔLogP of 0.33 units corresponds to an approximately 2.1-fold difference in octanol-water partition ratio, indicating that the β-amino acid is measurably less lipophilic than its α-amino acid counterpart. This difference arises from the additional polar amide-like character imparted by the β-amino acid backbone, which influences hydrogen-bond donor/acceptor capacity and solvation thermodynamics [1].

LogP lipophilicity membrane permeability ADME

Dual NK1/NK2 Antagonist Precursor: Established Synthetic Utility of the 3,4-Dichlorophenyl-β-Amino Acid Scaffold

The 3,4-dichlorophenyl-β-amino acid scaffold, closely related to the target compound, has been employed as a key starting material in the synthesis of DNK333, a potent dual neurokinin NK1/NK2 receptor antagonist [1]. In the published synthetic route, enantiomerically pure Boc-D-3,4-dichlorophenylalanine (the α-amino acid analog, CAS 114873-13-1) serves as the chiral precursor, yielding the final antagonist after 6+1 synthetic steps with an overall yield of 25-30% [1]. The final compound DNK333 demonstrated potent binding affinities at cloned human NK1 (pKᵢ = 8.38) and NK2 (pKᵢ = 8.02) receptors [1]. The (R)-β-amino acid counterpart (the target compound) provides an alternative backbone scaffold for the development of backbone-modified tachykinin antagonist analogs with potentially altered pharmacokinetic profiles, offering researchers the opportunity to explore structure-activity relationships that are inaccessible using the α-amino acid starting material .

tachykinin antagonist neurokinin receptor DNK333 precursor

Optimal Research and Industrial Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid


Enantioselective Synthesis of Metabolically Stable β-Peptide Drug Candidates

The target compound is ideally suited as a chiral building block for the solid-phase synthesis of β-peptides and mixed α,β-peptides requiring resistance to proteolytic degradation. As supported by the evidence in Section 3 (Evidence Item 1), β-amino acid residues confer complete protease resistance to derived peptides [1]. Medicinal chemistry teams developing orally bioavailable peptide therapeutics, particularly those targeting extracellular receptors or requiring extended plasma half-life, should prioritize this enantiopure (R)-β-amino acid over α-amino acid alternatives. The Boc protection (Evidence Item 2) ensures compatibility with standard Fmoc-SPPS orthogonal protection schemes [2]. Typical coupling conditions employ HBTU/HOBt or HATU activation in DMF, with Boc deprotection achieved using 30-50% TFA in DCM.

Structure-Activity Relationship (SAR) Exploration of Tachykinin NK1/NK2 Antagonists

For research groups building upon the established DNK333 dual NK1/NK2 antagonist scaffold (Evidence Item 5), the target compound offers a backbone-modified alternative to the α-amino acid precursor. The 3,4-dichlorophenyl moiety is a validated pharmacophore for neurokinin receptor binding (NK1 pKᵢ ~8.4, NK2 pKᵢ ~8.0) [3]. Incorporating the β-amino acid scaffold may enhance metabolic stability or alter conformational preferences of the final antagonist, enabling SAR expansion beyond the chemical space accessible with α-amino acid starting materials. This is particularly relevant for programs targeting respiratory indications (asthma, COPD) and CNS disorders where tachykinin receptor modulation has therapeutic potential [3].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Development Programs

The 3,4-dichlorophenyl-β-amino acid scaffold has precedent in the synthesis of DPP-IV inhibitors, a validated class of antidiabetic agents . The (R)-stereochemistry at the β-carbon may offer selectivity advantages over the (S)-enantiomer in certain enzyme binding pockets. Research groups focused on type 2 diabetes drug discovery can use this compound to construct fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amide derivatives for DPP-IV inhibition screening. The reported purity of 95% (HPLC) for the commercially available (R)-isomer is acceptable for initial SAR studies, though groups advancing to lead optimization should verify enantiomeric excess by chiral HPLC before committing to scale-up synthesis.

Academic and Industrial Peptide Library Construction with Non-Proteinogenic Amino Acids

The compound serves as a non-proteinogenic amino acid building block for diversity-oriented peptide library synthesis. Its lower predicted lipophilicity (LogP 3.57, Evidence Item 4) relative to the α-amino acid analog (LogP 3.90) suggests potentially improved aqueous solubility of derived peptides, a desirable property for biochemical assay compatibility. Core facilities and CROs engaged in peptide library production for high-throughput screening campaigns can incorporate this β-amino acid to generate structurally novel peptide chemotypes that are inaccessible using the standard repertoire of 20 proteinogenic amino acids or their common α-amino acid derivatives.

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.